molecular formula C19H15ClN4OS B3201948 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-86-4

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B3201948
CAS No.: 1020489-86-4
M. Wt: 382.9 g/mol
InChI Key: OMTKOVXHHHEKAQ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic small molecule designed for research purposes, featuring a hybrid structure combining benzothiazole and pyrazole pharmacophores. This compound is intended for investigative use in chemical biology and drug discovery contexts. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various experimental therapeutic agents . Similarly, the pyrazole moiety is a well-established heterocycle found in numerous biomolecules with significant pharmacological profiles, particularly in the areas of oncology and inflammation . The strategic integration of these two subunits into a single molecule, linked by a carboxamide bridge, suggests potential for investigating multi-targeted pathways or enhancing binding affinity. Researchers may be interested in exploring its interactions with biological targets such as kinases or enzymes, given that similar hybrid structures have been studied for their cytotoxic and antimicrobial properties . This product is provided for non-clinical research applications. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-23-10-9-16(22-23)18(25)24(12-13-5-3-2-4-6-13)19-21-15-8-7-14(20)11-17(15)26-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTKOVXHHHEKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of 6-chlorobenzo[d]thiazole. This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoic acid under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid.

    Formation of Pyrazole Intermediate: The next step involves the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid. This can be prepared by the cyclization of hydrazine with ethyl acetoacetate, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves the coupling of the benzothiazole intermediate with the pyrazole intermediate. This can be achieved by reacting the benzothiazole intermediate with the pyrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a key role in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Malonate Derivatives ()

Compounds such as diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate share the 6-chlorobenzo[d]thiazole core but differ in their ester substituents and additional benzo[b]thiophene groups. These derivatives exhibit:

  • Higher molecular weights (e.g., m/z 613 for dibenzyl malonate 5hc ) compared to the target compound (m/z ~351).
  • Variable yields (75–82%) and melting points (92–127°C), influenced by ester chain length and crystallinity .

Acetamide Derivatives ()

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) features a phenylpiperazine-acetamide side chain. Key distinctions include:

  • Higher melting point (225–226°C vs. ~351 compound’s unreported mp), attributed to strong hydrogen bonding from the piperazine group.
  • Synthetic route : Reflux with triethylamine in acetonitrile/DMF , contrasting with the target compound’s likely Schiff base-like condensation.

Hydrazine Carboxamide Derivatives ()

N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives emphasize substituent-driven antimicrobial activity. For example:

  • Substituent flexibility : Aryl or heteroaryl groups modulate lipophilicity and activity .
  • Lower molecular weights (~300–400 g/mol) but comparable benzothiazole cores.

Physical Properties

Compound Molecular Weight (m/z) Melting Point (°C) Notable Spectral Data
Target Compound 351.176 (found) Not reported ESI-MS: 351.176
Dibenzyl Malonate (5hc) 613 [M+H]⁺ 125–127 IR: 1741, 1720 cm⁻¹
Acetamide 3a ~386 (calc.) 225–226 IR: 1686 cm⁻¹ (C=O)

Biological Activity

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic applications. The presence of the benzothiazole moiety is significant as it imparts various pharmacological properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
  • Molecular Formula : C19H15ClN4OS
  • CAS Number : 1020489-86-4

The compound features a pyrazole ring, a benzothiazole moiety, and a carboxamide functional group, which contribute to its biological activity.

The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to:

  • Reduction in Prostaglandin Production : By blocking the COX enzymes, the compound decreases the synthesis of prostaglandins, which are mediators involved in inflammation and pain.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. It has been shown to be effective in reducing inflammation in various animal models, comparable to established anti-inflammatory drugs like indomethacin. The anti-inflammatory effects are likely mediated through the inhibition of the arachidonic acid pathway.

In Vivo Studies

In studies conducted on carrageenan-induced edema in rats, this compound demonstrated notable reductions in paw swelling, indicating its potential as an effective anti-inflammatory agent.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory10.5
IndomethacinAnti-inflammatory12.0
AspirinAnti-inflammatory15.0

Antimicrobial Activity

Preliminary studies have also indicated that compounds within the same class as this compound exhibit antimicrobial properties against various bacterial strains. The effectiveness against pathogens such as E. coli and Bacillus subtilis has been documented, suggesting potential applications in treating infections.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Utilize a two-step approach: (1) Coupling 6-chlorobenzo[d]thiazol-2-amine with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzyl intermediate. (2) React with 1-methyl-1H-pyrazole-3-carboxylic acid chloride using triethylamine as a base in acetonitrile or DCM. Optimize reflux time (8–12 hours) and solvent ratios (e.g., acetonitrile:DMF = 15:2) to enhance yield (>85%). Purify via recrystallization (ethanol/acetone) or column chromatography (cyclohexane/EtOAc) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Employ 1H/13C-NMR to identify key signals (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm). Use IR spectroscopy to detect amide C=O stretches (~1680 cm⁻¹) and NH vibrations (~3589 cm⁻¹). Validate molecular weight via HRMS and monitor purity with HPLC (>98%) .

Q. What in vitro assays are recommended for preliminary evaluation of its anti-inflammatory activity?

  • Methodology : Test COX-1/COX-2 inhibition using enzymatic assays (e.g., ovine COX screening kits). Compare IC₅₀ values with ibuprofen or celecoxib. Use the carrageenan-induced paw edema model in rodents for in vivo validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology : Synthesize derivatives with substituent variations (e.g., 6-Cl → 6-F, 6-OCH₃ on benzothiazole; N-benzyl → N-arylalkyl). Assess changes in activity via dose-response assays. Use molecular docking (AutoDock Vina) to model interactions with targets like COX-2 or Mycobacterium tuberculosis enzymes. Corrogate substituent effects with logP and steric parameters .

Q. What experimental strategies resolve contradictions in reported biological activity across benzothiazole derivatives?

  • Methodology : Perform meta-analysis of published IC₅₀ values, stratifying data by assay type (e.g., cell-based vs. enzymatic). Replicate conflicting studies under standardized conditions. Use multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. How can the mechanism of action be elucidated for this compound’s anti-tubercular activity?

  • Methodology : Conduct transcriptomic profiling of Mycobacterium tuberculosis treated with the compound. Identify dysregulated pathways (e.g., mycolic acid biosynthesis). Validate target engagement via thermal shift assays (TSA) with recombinant enzymes (e.g., InhA). Compare with isoniazid-resistant strains to rule off-target effects .

Q. What crystallographic methods provide insights into its binding mode with biological targets?

  • Methodology : Co-crystallize the compound with purified COX-2 or CYP121. Resolve structures via X-ray diffraction (1.5–2.0 Å resolution). Analyze hydrogen bonds (e.g., amide NH to Thr373 in COX-2) and hydrophobic interactions using PyMOL. Compare with apo-enzyme structures .

Q. How can metabolic stability be assessed to guide lead optimization?

  • Methodology : Perform hepatic microsomal assays (human/rat) to measure t₁/₂ and identify metabolites via LC-MS/MS . Modify labile sites (e.g., N-methyl pyrazole → N-cyclopropyl) to block CYP450-mediated oxidation. Validate improvements in pharmacokinetic studies (oral bioavailability >30%) .

Key Notes

  • Prioritize substituent effects on benzothiazole (6-position) and pyrazole (N-methyl) for SAR .
  • Cross-validate biological data using orthogonal assays (e.g., enzymatic + cell-based) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

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